3-(Aminomethyl)-3-phenyl-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride
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Overview
Description
3-(Aminomethyl)-3-phenyl-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride is a chemical compound with the molecular formula C11H14ClF3NO It is known for its unique cyclobutane ring structure, which includes an aminomethyl group, a phenyl group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-3-phenyl-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride typically involves multiple steps. One common method starts with the preparation of the cyclobutane ring, followed by the introduction of the aminomethyl, phenyl, and trifluoromethyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for achieving consistent product quality. Additionally, purification techniques like crystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-3-phenyl-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The aminomethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.
Scientific Research Applications
3-(Aminomethyl)-3-phenyl-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Researchers are investigating its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-3-phenyl-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with enzymes or receptors, while the phenyl and trifluoromethyl groups contribute to the compound’s overall stability and reactivity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(Aminomethyl)-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride
- 3-(Aminomethyl)-3-phenylcyclobutan-1-ol hydrochloride
- 3-(Aminomethyl)-3-(trifluoromethyl)cyclobutan-1-ol hydrochloride
Uniqueness
3-(Aminomethyl)-3-phenyl-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride is unique due to the presence of both a phenyl group and a trifluoromethyl group on the cyclobutane ring. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(aminomethyl)-3-phenyl-1-(trifluoromethyl)cyclobutan-1-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO.ClH/c13-12(14,15)11(17)6-10(7-11,8-16)9-4-2-1-3-5-9;/h1-5,17H,6-8,16H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQMGLLPVQYHHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C(F)(F)F)O)(CN)C2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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